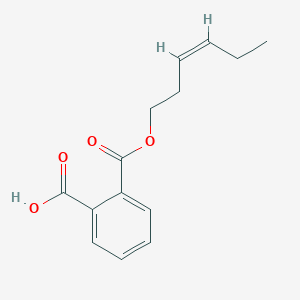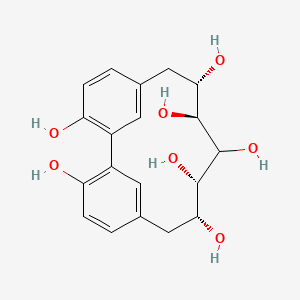
Bepotastine N-Butyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bepotastine N-Butyl Ester is a chemical compound derived from bepotastine, which is a second-generation antihistamine. This compound is primarily used in pharmaceutical research and development as an impurity standard and reference material . Bepotastine itself is known for its effectiveness in treating allergic conditions such as allergic rhinitis and urticaria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bepotastine N-Butyl Ester involves several steps. One common method starts with the reaction of (RS)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine with a 4-halobutanoic acid l-menthyl ester in the presence of a base. This reaction produces (RS)-bepotastine l-menthyl ester, which is then subjected to further reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as esterification, purification, and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Bepotastine N-Butyl Ester, like other esters, undergoes several types of chemical reactions, including:
Hydrolysis: This reaction can be catalyzed by either acids or bases, leading to the formation of carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reagents like lithium aluminum hydride.
Substitution: Esters can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating the ester with a large excess of water containing a strong acid catalyst.
Basic Hydrolysis (Saponification): Uses a base such as sodium hydroxide or potassium hydroxide to hydrolyze the ester.
Reduction: Typically involves reagents like lithium aluminum hydride for the reduction of esters to alcohols.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Reduction: Produces primary alcohols.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
Bepotastine N-Butyl Ester is used in various scientific research applications, including:
Pharmaceutical Research: As a reference standard for the development and quality control of antihistamine drugs.
Chemical Synthesis: Used in the study of esterification and hydrolysis reactions.
Biological Studies: Investigated for its potential effects on biological systems and its role in allergic reactions.
Mechanism of Action
Bepotastine N-Butyl Ester, being a derivative of bepotastine, shares a similar mechanism of action. It acts as a non-sedating, selective antagonist of the histamine 1 (H1) receptor. This compound stabilizes mast cells and suppresses the migration of eosinophils into inflamed tissues, thereby preventing tissue damage and reducing allergic inflammation .
Comparison with Similar Compounds
Similar Compounds
Bepotastine: The parent compound, used as an antihistamine.
Other Esters: Such as ethyl acetate and methyl butyrate, which are commonly used in various industrial applications
Uniqueness
Bepotastine N-Butyl Ester is unique due to its specific structure and its role as an impurity standard in pharmaceutical research. Unlike other esters, it is specifically designed to mimic the impurities found in bepotastine formulations, making it valuable for quality control and regulatory compliance .
Properties
Molecular Formula |
C25H33ClN2O3 |
|---|---|
Molecular Weight |
445.0 g/mol |
IUPAC Name |
butyl 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoate |
InChI |
InChI=1S/C25H33ClN2O3/c1-2-3-19-30-24(29)8-6-16-28-17-13-22(14-18-28)31-25(23-7-4-5-15-27-23)20-9-11-21(26)12-10-20/h4-5,7,9-12,15,22,25H,2-3,6,8,13-14,16-19H2,1H3/t25-/m0/s1 |
InChI Key |
MJWJWNKVPXYVJF-VWLOTQADSA-N |
Isomeric SMILES |
CCCCOC(=O)CCCN1CCC(CC1)O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Canonical SMILES |
CCCCOC(=O)CCCN1CCC(CC1)OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13431636.png)
![N-[2(4-(-Octylphenyl))butanoic Acid] Fingolimod](/img/structure/B13431637.png)

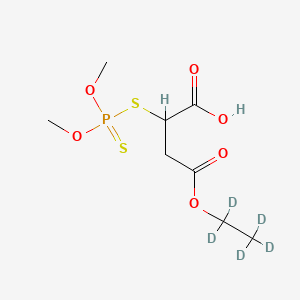
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
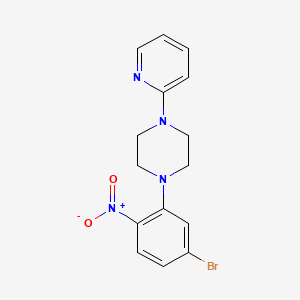
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
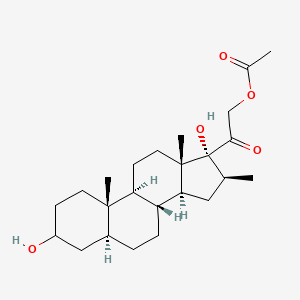
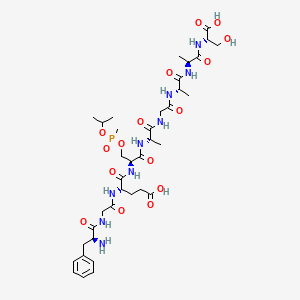
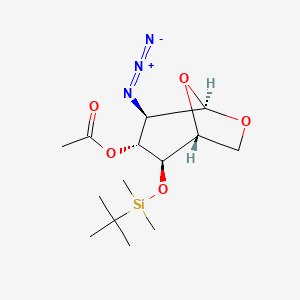
![(2S,3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol](/img/structure/B13431694.png)

